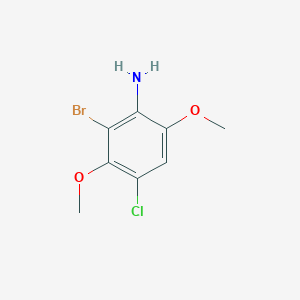
4-Chloro-6-methoxy-3-quinolinecarboxaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methoxy-4-chloroquinoline-3-carboxaldehyde is a quinoline derivative characterized by the presence of a methoxy group at the 6th position, a chlorine atom at the 4th position, and a carboxaldehyde group at the 3rd position Quinolines are heterocyclic aromatic organic compounds with a structure similar to that of naphthalene with a nitrogen atom replacing one of the carbon atoms in the ring
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 6-Methoxy-4-chloroquinoline-3-carboxaldehyde typically begins with quinoline or its derivatives as starting materials.
Halogenation: Chlorination of quinoline at the 4th position can be achieved using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
Methoxylation: Introduction of the methoxy group at the 6th position can be performed using methanol in the presence of a strong base like potassium carbonate (K₂CO₃) and a catalyst such as palladium on carbon (Pd/C).
Formylation: The carboxaldehyde group at the 3rd position can be introduced using formylation reactions, such as the Vilsmeier-Haack reaction, which involves the use of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).
Industrial Production Methods: Industrial production of 6-Methoxy-4-chloroquinoline-3-carboxaldehyde involves scaling up the above synthetic routes. The process requires careful control of reaction conditions, including temperature, pressure, and the use of appropriate catalysts to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, such as the conversion to quinone derivatives using oxidizing agents like potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂).
Reduction: Reduction reactions can be performed to convert the carboxaldehyde group to a primary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Substitution reactions at the chlorine or methoxy positions can be achieved using nucleophiles such as amines or alcohols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₂Cl₂, acidic or basic conditions.
Reduction: NaBH₄, LiAlH₄, in anhydrous ether or methanol.
Substitution: Amines, alcohols, polar aprotic solvents like DMF or DMSO.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Primary alcohols.
Substitution: Amides, ethers, or other substituted quinolines.
科学的研究の応用
6-Methoxy-4-chloroquinoline-3-carboxaldehyde has several scientific research applications:
Chemistry: It serves as a versatile intermediate in the synthesis of various heterocyclic compounds and complex organic molecules.
Biology: The compound and its derivatives are studied for their biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new antibiotics and chemotherapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which 6-Methoxy-4-chloroquinoline-3-carboxaldehyde exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with bacterial enzymes or cell membranes, disrupting their function. In anticancer applications, it may inhibit specific molecular pathways involved in cell proliferation and survival.
Molecular Targets and Pathways:
Antimicrobial Activity: Inhibition of bacterial enzymes or disruption of cell membranes.
Anticancer Activity: Inhibition of cell proliferation pathways, such as the PI3K/Akt/mTOR pathway.
類似化合物との比較
2-Chloroquinoline-3-carbaldehyde
4-Methoxyquinoline-3-carboxaldehyde
7-Methoxyquinoline-3-carboxaldehyde
8-Chloroquinoline-3-carboxaldehyde
特性
分子式 |
C11H8ClNO2 |
|---|---|
分子量 |
221.64 g/mol |
IUPAC名 |
4-chloro-6-methoxyquinoline-3-carbaldehyde |
InChI |
InChI=1S/C11H8ClNO2/c1-15-8-2-3-10-9(4-8)11(12)7(6-14)5-13-10/h2-6H,1H3 |
InChIキー |
SAQGDSXJLVXMMA-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C(=CN=C2C=C1)C=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Bromo-8-iodo-7-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B15361463.png)
![5-Bromo-7-fluorobenzo[b]thiophene-2-carboxylic acid](/img/structure/B15361467.png)
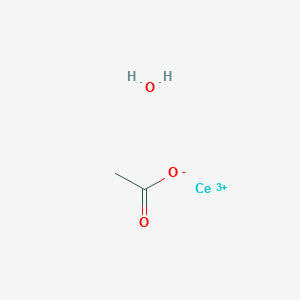
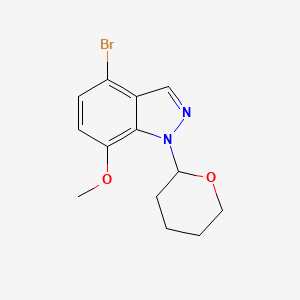
![tert-butyl N-[(2,6-dioxo-3-piperidyl)methyl]carbamate](/img/structure/B15361482.png)

![(1R,4R,5R,6R)-5,6-dihydroxy-4,5,6-trimethyl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadec-10-ene-3,7-dione](/img/structure/B15361518.png)
![3-[[4-(trifluoromethyl)phenyl]methoxy]-1H-pyrazol-5-amine](/img/structure/B15361520.png)
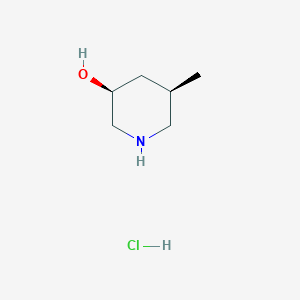
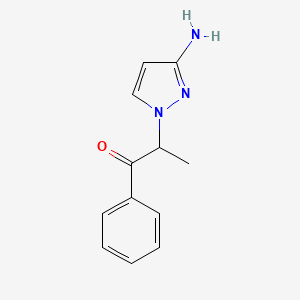
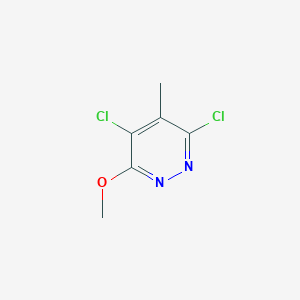
![Cyclopropyl[(3r)-3-({4-[6-Hydroxy-2-(Naphthalen-2-Yl)-1h-Benzimidazol-1-Yl]pyrimidin-2-Yl}amino)piperidin-1-Yl]methanone](/img/structure/B15361533.png)
![2-(3',4'-Dichloro-[1,1'-biphenyl]-4-yl)ethan-1-amine](/img/structure/B15361549.png)
